molecular formula C16H13N5O5S2 B3296339 N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide CAS No. 893135-82-5

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide

Cat. No.: B3296339
CAS No.: 893135-82-5
M. Wt: 419.4 g/mol
InChI Key: ATOXGSYIPMZAAP-UHFFFAOYSA-N
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Description

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group attached to a furan-2-ylmethyl moiety and a 2-nitrobenzamide group. The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its electron-deficient nature, which facilitates interactions with biological targets .

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O5S2/c22-13(17-8-10-4-3-7-26-10)9-27-16-20-19-15(28-16)18-14(23)11-5-1-2-6-12(11)21(24)25/h1-7H,8-9H2,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOXGSYIPMZAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated furans.

Scientific Research Applications

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with other 1,3,4-thiadiazole derivatives, particularly in the core heterocycle and sulfanyl substituents. Key differences lie in the functional groups:

Compound Name Molecular Formula Substituents Notable Features
Target Compound C₁₉H₁₅N₅O₅S₂ Furan-2-ylmethyl carbamoyl, 2-nitrobenzamide Nitro group (electron-withdrawing), furan ring (potential π-π interactions)
N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide () C₉H₈N₄O₃S₂ Sulfonyl group, benzamide Amino group (electron-donating) enhances solubility
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () C₁₈H₁₆N₄S₄ Dual thiadiazole cores, methylphenyl groups Butterfly conformation with planar aromatic systems; dihedral angle 46.3°
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () C₁₆H₉Cl₂F₂N₄O₂S Dichlorophenyl, difluorobenzamide Halogen substituents improve lipophilicity and metabolic stability

Key Observations :

  • The nitro group in the target compound may reduce electron density compared to amino or methyl substituents, affecting reactivity.

Comparison :

  • Microwave-assisted synthesis () reduces reaction time compared to traditional reflux methods () .
  • Halogenated intermediates (e.g., chloroacetamides in ) are common for introducing sulfur-containing substituents .
Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be drawn from structural analogs:

Property Target Compound (Inferred) N-[5-(4-R-benzyl)thiazol-2-yl] derivatives () 2-(Trifluoromethyl)phenyl acetamide ()
Molecular Weight 481.5 g/mol ~350–400 g/mol 433.5 g/mol
Solubility Moderate (nitro group reduces polarity) Enhanced by morpholine substituents Low (trifluoromethyl increases hydrophobicity)
Stability Nitro group may confer oxidative stability Thioamide linkages prone to hydrolysis Stable under ambient conditions

Biological Activity

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide is a complex organic compound that integrates multiple structural motifs known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis pathways, and potential applications based on current research findings.

Structural Overview

The compound features:

  • Thiadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Furan Moiety : Enhances chemical reactivity and potential medicinal applications.
  • Benzamide Group : Contributes to the overall stability and bioactivity of the compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole : Thiosemicarbazide reacts with carbon disulfide in a basic medium to form the thiadiazole ring.
  • Introduction of Furan : A nucleophilic substitution reaction introduces the furan ring via furan-2-carboxylic acid.
  • Coupling Reaction : The final step involves coupling the intermediates using coupling reagents like EDCI under mild conditions.

Antimicrobial Properties

Compounds containing thiadiazole rings have been documented to possess significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit bacterial enzymes crucial for cell wall synthesis, leading to bacterial cell lysis and death. This mechanism is similar to other thiadiazole derivatives .

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains to be extensively studied; however, its structural components suggest potential efficacy in targeting cancer pathways .

Case Studies

  • Inhibition of SARS-CoV-2 Mpro : Similar compounds have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro), with IC50 values suggesting effective inhibition at low concentrations .
    CompoundIC50 (μM)Cytotoxicity (CC50 μM)
    F8–B61.57>100
    F8–B221.55>100
    This highlights a potential pathway for further research into the antiviral properties of related compounds.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes essential for bacterial growth and survival.
  • Cellular Interaction : It is hypothesized that the furan and thiadiazole components facilitate interaction with biological macromolecules, enhancing its bioactivity .

Applications in Research

This compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Materials Science : Due to its unique structural properties, it may be useful in creating novel materials with specific electronic or optical characteristics.
  • Biological Probes : Its stability makes it suitable for studying interactions between small molecules and biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide
Reactant of Route 2
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide

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